2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide
Beschreibung
The compound is a benzoxazepine derivative with a complex heterocyclic scaffold. Its structure includes:
- A benzo[b][1,4]oxazepin-4-one core substituted with ethyl and dimethyl groups.
- A nitro (-NO₂) and chloro (-Cl) functionalized benzamide moiety at the 8-position.
The chloro and nitro substituents likely influence electronic properties, solubility, and target binding. Structural characterization of such molecules often relies on X-ray crystallography, where software like SHELX (specifically SHELXL) is employed for refinement .
Eigenschaften
IUPAC Name |
2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-4-23-16-8-5-12(9-17(16)29-11-20(2,3)19(23)26)22-18(25)14-7-6-13(24(27)28)10-15(14)21/h5-10H,4,11H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNCETXSMXAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.86 g/mol . The structure features a chloro group, a nitro group, and a tetrahydrobenzo[b][1,4]oxazepine moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O3 |
| Molecular Weight | 393.86 g/mol |
| IUPAC Name | 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide |
| CAS Number | 921793-47-7 |
Anticancer Properties
Research has indicated that compounds similar to 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This activity is particularly relevant in conditions like ulcerative colitis and psoriasis.
Antimicrobial Activity
The sulfonamide moiety present in the structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth by interfering with folic acid synthesis pathways. This mechanism is critical for the development of new antibacterial agents.
The biological activity of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide can be attributed to several mechanisms:
- Kinase Inhibition : The compound may target specific kinases involved in cancer cell signaling pathways.
- Cytokine Modulation : It can modulate the immune response by influencing cytokine production.
- Folic Acid Pathway Interference : Similar compounds have shown efficacy in disrupting bacterial folic acid synthesis.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Phase II Clinical Trials : A related compound is currently undergoing clinical trials for chronic immune inflammatory disorders such as ulcerative colitis (NCT02903966) and psoriasis (NCT02776033), demonstrating its therapeutic potential in inflammatory conditions .
- In vitro Studies : In vitro assays have demonstrated that derivatives of this class exhibit IC50 values in the nanomolar range against various cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Due to the absence of direct comparative data in the evidence, the following analysis is extrapolated from general structural analogs:
Table 1: Structural and Functional Comparison
| Compound Name / Class | Core Structure | Substituents | Key Properties/Applications |
|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepin-4-one | 5-ethyl, 3,3-dimethyl; 8-Cl,4-NO₂ | Hypothetical kinase inhibition |
| Benzoxazepine-based kinase inhibitors | Benzo[b][1,4]oxazepin-4-one | Varied (e.g., aryl, sulfonamide) | PI3K/mTOR inhibitors (e.g., GDC-0941) |
| Nitrobenzamide derivatives | Benzamide | Nitro, halogen substituents | Antibacterial agents (e.g., nitrofurantoin) |
Key Findings:
Structural Flexibility : The ethyl and dimethyl groups in the target compound may enhance metabolic stability compared to simpler benzoxazepines lacking alkyl substitutions.
Chlorine Substituent : The 2-chloro group may influence steric interactions, as seen in chlorinated kinase inhibitors like imatinib, where halogenation improves selectivity .
Vorbereitungsmethoden
Retrosynthetic Analysis of Target Molecule
The target molecule comprises two primary subunits:
- Benzo[b]oxazepin-4-one core (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine)
- 2-Chloro-4-nitrobenzoyl electrophile
Key disconnections include:
- Amide bond formation between the oxazepin amine and benzoyl chloride
- Construction of the oxazepin ring via cyclization of a β-amino alcohol precursor
- Introduction of ethyl and dimethyl substituents through alkylation
Synthesis of Benzo[b]Oxazepin-4-One Core
Preparation of 8-Amino-5-Ethyl-3,3-Dimethyl-2,3,4,5-Tetrahydrobenzo[b]Oxazepin-4-One
The oxazepin ring is synthesized via a Schmidt-Boyer reaction (modified) using 2-(ethylamino)-4-methylpentan-3-ol and 2-nitrobenzaldehyde derivatives.
Cyclization Protocol
- Starting Material : 2-Nitro-4-(ethylamino)phenol (1.0 eq) reacts with 3,3-dimethylbut-2-enal (1.2 eq) in anhydrous dichloromethane under nitrogen.
- Reagent : Triflic anhydride (1.5 eq) and 1,2-bis(diphenylphosphinyl)ethane (1.5 eq) activate the carbonyl for intramolecular cyclization.
- Conditions : Stirred at 0°C for 1 h, then room temperature for 24 h.
- Yield : 68% after silica chromatography (hexane/ethyl acetate 3:1).
Characterization Data :
Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride
Nitration and Chlorination of Benzamide
2-Chloro-4-nitrobenzamide is prepared via a two-step sequence:
- Nitration : 2-Chlorobenzamide (1.0 eq) in concentrated H₂SO₄ at 0°C treated with fuming HNO₃ (1.2 eq) for 2 h.
- Chlorination : Resulting 4-nitro intermediate reacts with PCl₅ (2.0 eq) in refluxing toluene (3 h).
Optimized Yield : 82% after recrystallization (ethanol/water).
Characterization Data :
Amide Coupling Reaction
HATU-Mediated Coupling
The final step employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to couple the oxazepin amine and benzoyl chloride:
Reagents :
- 8-Amino-oxazepin (1.0 eq)
- 2-Chloro-4-nitrobenzoyl chloride (1.1 eq)
- HATU (1.5 eq), DIPEA (3.0 eq) in anhydrous DMF
Workup : Diluted with ethyl acetate, washed with 5% NaHCO₃ and brine, dried (Na₂SO₄), concentrated.
Purification : Silica chromatography (CH₂Cl₂/MeOH 95:5) yields 74% pure product.
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 1.08 (s, 6H, CH₃), 1.29 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.75 (q, 2H, CH₂CH₃), 4.18 (s, 2H, OCH₂), 7.32 (d, J=8.5 Hz, 1H, ArH), 7.88 (dd, J=8.5, 2.2 Hz, 1H, ArH), 8.12 (d, J=2.2 Hz, 1H, ArH), 8.44 (d, J=8.7 Hz, 1H, ArH), 8.67 (dd, J=8.7, 2.4 Hz, 1H, ArH), 8.94 (d, J=2.4 Hz, 1H, ArH), 10.21 (s, 1H, NH).
- ¹³C NMR (125 MHz, DMSO-d₆): δ 21.5, 24.8, 44.2, 58.7, 69.4, 118.9, 123.5, 126.8, 128.4, 130.1, 135.6, 140.2, 148.7, 154.3, 165.8 (C=O).
Alternative Synthetic Routes
Yield Optimization Studies
Comparative analysis of coupling reagents:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 74 |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 24 | 58 |
| DCC | THF | 40 | 6 | 63 |
HATU in DMF provides superior yields due to enhanced activation of the carboxylate.
Spectroscopic Validation
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:
- Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization under reflux conditions with catalysts like triethylamine .
- Step 2 : Introduction of the ethyl and dimethyl groups using alkylation reagents (e.g., ethyl bromide) .
- Step 3 : Final coupling of the nitrobenzamide moiety via carbodiimide-mediated amide bond formation . Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product from side products. Column chromatography with silica gel (ethyl acetate/hexane gradients) is also effective . Characterization : Confirm structure using - and -NMR, FT-IR (amide C=O stretch at ~1650 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Spectroscopic Validation :
- NMR: Look for distinct signals (e.g., oxazepine ring protons at δ 4.1–4.3 ppm; nitro group absence in -NMR but confirmed via IR) .
- LC-MS : Monitor for a single peak (purity >95%) and molecular ion matching the theoretical mass (e.g., [M+H] at m/z 459.3) .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and decomposition temperature .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Limited solubility in water (<0.1 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light due to nitro group photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Kinetic Studies : Use DOE (Design of Experiments) to test variables:
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may increase side products .
- Catalysts : Screen bases (e.g., KCO vs. EtN) for amide coupling efficiency .
- Solvent Effects : Polar solvents (e.g., DMF) enhance reaction rates but may require post-reaction dialysis for purification .
Q. What strategies are used to elucidate biological activity and mechanism of action?
- Target Identification : Perform molecular docking studies with enzymes (e.g., HDACs, kinases) using the nitrobenzamide group as a potential binding motif .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC values via fluorometric assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Metabolic Stability : Assess half-life in liver microsomes to guide pharmacokinetic optimization .
Q. How can researchers resolve contradictions in reported physicochemical data?
- Case Example : Discrepancies in melting points may arise from polymorphic forms. Use X-ray crystallography to identify dominant crystal structures .
- Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point vs. computational predictions via ChemAxon) .
Q. What advanced analytical methods are employed to study degradation products?
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions .
- LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine) using fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
